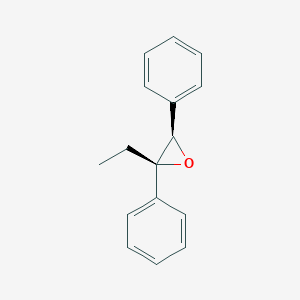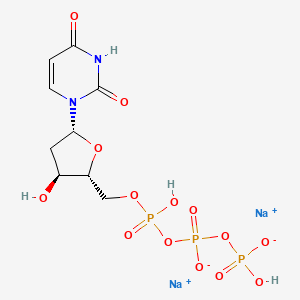
dUTP sodium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2’-Deoxyuridine-5’-triphosphate trisodium salt is a nucleotide analog that plays a crucial role in various biochemical processes. It is a derivative of deoxyuridine and contains three phosphate groups attached to the 5’ position of the sugar moiety. This compound is commonly used in molecular biology and biochemistry, particularly in polymerase chain reaction (PCR) and other DNA synthesis-related applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Deoxyuridine-5’-triphosphate trisodium salt typically involves the phosphorylation of deoxyuridine. The process begins with the protection of the hydroxyl groups on the deoxyuridine molecule, followed by the stepwise addition of phosphate groups using phosphorylating agents such as phosphorus oxychloride or phosphoramidite reagents. The final product is then deprotected to yield the desired trisodium salt form .
Industrial Production Methods
Industrial production of 2’-Deoxyuridine-5’-triphosphate trisodium salt involves large-scale chemical synthesis using automated synthesizers. These synthesizers can efficiently carry out the multi-step phosphorylation process under controlled conditions, ensuring high purity and yield of the final product. The compound is then purified using techniques such as ion-exchange chromatography and lyophilization .
Analyse Chemischer Reaktionen
Types of Reactions
2’-Deoxyuridine-5’-triphosphate trisodium salt undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed to produce deoxyuridine monophosphate and inorganic pyrophosphate.
Enzymatic Reactions: It is a substrate for enzymes such as uracil-DNA glycosylase, which removes uracil residues from DNA.
Common Reagents and Conditions
Hydrolysis: Typically carried out in aqueous solutions under mild acidic or basic conditions.
Enzymatic Reactions: Conducted in buffered solutions at physiological pH and temperature.
Major Products Formed
Deoxyuridine Monophosphate: Formed through hydrolysis.
Inorganic Pyrophosphate: A byproduct of hydrolysis.
Wissenschaftliche Forschungsanwendungen
2’-Deoxyuridine-5’-triphosphate trisodium salt has a wide range of applications in scientific research:
Molecular Biology: Used in PCR to prevent carryover contamination by substituting for thymidine triphosphate.
Biochemistry: Employed in studies of DNA repair mechanisms and enzyme kinetics.
Medicine: Investigated for its potential role in antiviral therapies and cancer research.
Industry: Utilized in the production of diagnostic kits and reagents for nucleic acid amplification
Wirkmechanismus
2’-Deoxyuridine-5’-triphosphate trisodium salt exerts its effects primarily through its incorporation into DNA during synthesis. It acts as a substrate for DNA polymerases, which incorporate it into the growing DNA strand. This incorporation can lead to the activation of DNA repair pathways, particularly those involving uracil-DNA glycosylase, which removes uracil residues to prevent mutations .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Deoxyuridine Monophosphate: A monophosphate analog of deoxyuridine.
Deoxycytidine Triphosphate: Another nucleotide analog used in DNA synthesis.
Deoxyadenosine Triphosphate: A nucleotide analog involved in DNA replication.
Uniqueness
2’-Deoxyuridine-5’-triphosphate trisodium salt is unique due to its specific role in preventing uracil incorporation into DNA, which is crucial for maintaining DNA integrity. Its use in PCR to prevent carryover contamination is a distinctive application that sets it apart from other nucleotide analogs .
Eigenschaften
Molekularformel |
C9H13N2Na2O14P3 |
|---|---|
Molekulargewicht |
512.11 g/mol |
IUPAC-Name |
disodium;[[[(2R,3S,5R)-5-(2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-oxidophosphoryl] hydrogen phosphate |
InChI |
InChI=1S/C9H15N2O14P3.2Na/c12-5-3-8(11-2-1-7(13)10-9(11)14)23-6(5)4-22-27(18,19)25-28(20,21)24-26(15,16)17;;/h1-2,5-6,8,12H,3-4H2,(H,18,19)(H,20,21)(H,10,13,14)(H2,15,16,17);;/q;2*+1/p-2/t5-,6+,8+;;/m0../s1 |
InChI-Schlüssel |
MYSPQSAAHPZTGA-CDNBRZBRSA-L |
Isomerische SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=CC(=O)NC2=O)COP(=O)(O)OP(=O)([O-])OP(=O)(O)[O-])O.[Na+].[Na+] |
Kanonische SMILES |
C1C(C(OC1N2C=CC(=O)NC2=O)COP(=O)(O)OP(=O)([O-])OP(=O)(O)[O-])O.[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


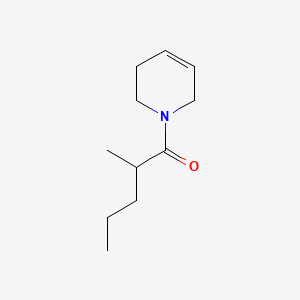

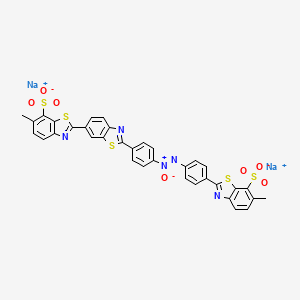


![7,8-Dimethyl[1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B13805178.png)

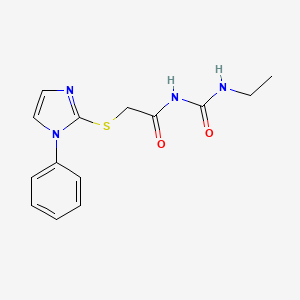

![tert-Butyl(dimethyl)silyl 3-([tert-butyl(dimethyl)silyl]oxy)propanoate](/img/structure/B13805192.png)
